molecular formula C15H18ClNO B8164975 (S)-1-(2'-Methoxy-[1,1'-biphenyl]-4-yl)ethanamine hydrochloride

(S)-1-(2'-Methoxy-[1,1'-biphenyl]-4-yl)ethanamine hydrochloride

Cat. No.: B8164975
M. Wt: 263.76 g/mol
InChI Key: LHUPHAPFAOZQDR-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(2'-Methoxy-[1,1'-biphenyl]-4-yl)ethanamine hydrochloride is a chiral amine derivative featuring a biphenyl scaffold substituted with a methoxy group at the 2' position and an ethylamine moiety at the 4-position. The (S)-stereochemistry at the chiral center is critical for its biological interactions, as enantiomeric purity often dictates pharmacological activity.

Properties

IUPAC Name

(1S)-1-[4-(2-methoxyphenyl)phenyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO.ClH/c1-11(16)12-7-9-13(10-8-12)14-5-3-4-6-15(14)17-2;/h3-11H,16H2,1-2H3;1H/t11-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUPHAPFAOZQDR-MERQFXBCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C2=CC=CC=C2OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2’-Methoxy-[1,1’-biphenyl]-4-yl)ethanamine hydrochloride typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and an aryl halide.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the corresponding phenol using methyl iodide and a base such as potassium carbonate.

    Chiral Amine Formation: The chiral amine can be synthesized through asymmetric reduction of the corresponding ketone using a chiral catalyst.

    Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for (S)-1-(2’-Methoxy-[1,1’-biphenyl]-4-yl)ethanamine hydrochloride would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the biphenyl core or the amine group can lead to various reduced derivatives.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Methoxy-substituted benzaldehydes or benzoic acids.

    Reduction: Reduced biphenyl derivatives or secondary amines.

    Substitution: Nitro or halogen-substituted biphenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.

    Biology: Investigated for its potential biological activity, including as a neurotransmitter analog or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, such as liquid crystals or polymers.

Mechanism of Action

The mechanism of action of (S)-1-(2’-Methoxy-[1,1’-biphenyl]-4-yl)ethanamine hydrochloride would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The pathways involved could include signal transduction, neurotransmission, or metabolic regulation.

Comparison with Similar Compounds

Table 1: Structural Comparison of Biphenyl-Ethanamine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
(S)-1-(2'-Methoxy-[1,1'-biphenyl]-4-yl)ethanamine hydrochloride 2'-OCH₃, 4-CH₂NH₂·HCl C₁₅H₁₈ClNO 263.76 (free base: 227.3) Chiral (S)-configuration, methoxy enhances lipophilicity
(S)-1-(2'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine hydrochloride 2'-OCF₃ C₁₅H₁₅ClF₃NO 317.74 Trifluoromethoxy increases electronegativity and metabolic stability
(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride 3-F, 4-OCH₃ C₉H₁₃ClFNO 205.66 Fluorine enhances bioavailability; non-biphenyl structure
1-{2-fluoro-[1,1'-biphenyl]-4-yl}ethan-1-amine hydrochloride 2'-F C₁₄H₁₄FN·HCl 255.73 Fluorine at 2' position improves steric and electronic profiles
1-[4-(2-Methoxyphenoxy)phenyl]methanamine hydrochloride 4-O-(2-OCH₃-C₆H₄) C₁₄H₁₆ClNO₂ 277.74 Ether linkage alters conformation and solubility
1-(1,1'-Biphenyl-4-yl)ethanamine hydrochloride (Parent compound) No substituents C₁₄H₁₅N·HCl 229.74 Baseline for comparison; lacks functional groups

Key Observations:

  • Electron-Withdrawing Effects: The trifluoromethoxy group in the analog from introduces strong electron-withdrawing properties, which may improve binding affinity to target receptors but reduce solubility .
  • Stereochemical Impact: The (S)-configuration in the target compound distinguishes it from racemic mixtures, as seen in and , where enantiomeric purity is crucial for activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.